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2''-O-acetyl-ADP-D-ribose

Sirtuin enzymology NAD⁺ metabolism Regioisomer characterization

2''-O-Acetyl-ADP-D-ribose (OAADPr, CHEBI:76279) is a nucleotide-sugar comprising an ADP nucleotide fragment and a 2-O-acetyl-D-ribofuranos-5-yl sugar moiety. It is the primary enzymatic product of NAD⁺-dependent sirtuin deacetylases (EC 2.3.1.286), generated during the deacetylation of protein acetyl-lysine substrates.

Molecular Formula C17H25N5O15P2
Molecular Weight 601.4 g/mol
Cat. No. B10774625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2''-O-acetyl-ADP-D-ribose
Molecular FormulaC17H25N5O15P2
Molecular Weight601.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O
InChIInChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1
InChIKeyBFNOPXRXIQJDHO-YDKGJHSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2''-O-Acetyl-ADP-D-Ribose: Identity and Baseline Characteristics for Informed Procurement


2''-O-Acetyl-ADP-D-ribose (OAADPr, CHEBI:76279) is a nucleotide-sugar comprising an ADP nucleotide fragment and a 2-O-acetyl-D-ribofuranos-5-yl sugar moiety [1]. It is the primary enzymatic product of NAD⁺-dependent sirtuin deacetylases (EC 2.3.1.286), generated during the deacetylation of protein acetyl-lysine substrates [2]. In solution, it undergoes non-enzymatic transesterification to 3''-O-acetyl-ADP-D-ribose, forming an equilibrium mixture of approximately 48:52 (2'':3'') [3]. This compound serves as a substrate for macrodomain deacetylases (EC 3.1.1.106) and Nudix hydrolases, and has been implicated in ion channel modulation, chromatin regulation, and oocyte maturation arrest [4].

Authentic enzymatic product of NAD⁺-dependent sirtuins
Regioisomer-specific substrate for macrodomain deacetylases
Differentiated from 3''-O-acetyl and longer acyl-chain analogs

Why Generic Substitution of 2''-O-Acetyl-ADP-D-Ribose with Isomeric or Acyl-Chain Variants Fails


Although O-acetyl-ADP-ribose is often handled as a collective mixture, the specific regioisomer—2''-O-acetyl—is the authentic enzymatic product, while 3''-O-acetyl-ADP-D-ribose is formed secondarily via non-enzymatic transesterification in solution (48:52 equilibrium) [1]. Distinct macrodomain deacetylases exhibit divergent kinetic parameters toward the 2''- vs. 3''-acetyl isomers, and the orphan macrodomain C6orf130 demonstrates a pronounced catalytic efficiency bias toward the acetyl substituent relative to longer acyl chains (propionyl, butyryl) [2]. Furthermore, the ADP-ribosylhydrolase ARH3 (ADPRS) is selective for the 1''-O-acetyl isomer and does not efficiently process 2''-O-acetyl-ADP-D-ribose, underscoring that positional isomerism dictates enzyme recognition [3]. Simply sourcing a mixed 2′/3′-O-acetyl-ADP-ribose preparation or an alternative O-acyl-ADP-ribose analog will not recapitulate these regioisomer-specific kinetic and binding properties.

Regioisomer mixture may shift macrodomain Km Mixed 2'/3' preparations alter apparent enzyme kinetics vs. pure 2''-isomer.
Longer acyl chains reduce deacylase catalytic efficiency Substituting O-propionyl or O-butyryl analogs may underestimate C6orf130 activity.
1''-O-acetyl isomer is an ARH3 substrate, not 2'' Using 1'' isomer alters enzyme specificity in pathway discrimination studies.

Quantitative Differentiation Guide: 2''-O-Acetyl-ADP-D-Ribose vs. Closest Analogs and Isomers


Regioisomeric Authenticity: 2''-O-Acetyl Is the Enzymatic Product; 3''-O-Acetyl Is a Non-Enzymatic Rearrangement Product

Under single-turnover rapid-quench conditions, the immediate sirtuin reaction product is exclusively 2''-O-acetyl-ADP-D-ribose; the 3''-O-acetyl regioisomer arises only after release of the 2'' product into bulk solvent via intramolecular transesterification. The two isomers reach a solution equilibrium of approximately 48:52 (2'':3'') at neutral pH [1]. This is a direct, head-to-head structural comparison establishing that the 2'' isomer is the kinetically authentic species.

Regioisomer Origin
Head-to-head
Target (2''-O-acetyl) Exclusively enzymatic product
Comparator (3''-O-acetyl) Non-enzymatic rearrangement (48:52 equil.)
Supports sirtuin mechanistic assay authenticity
Under single-turnover rapid-quench conditions; NMR confirmed
Sirtuin enzymology NAD⁺ metabolism Regioisomer characterization

Macrodomain Deacetylase Km Divergence: 3''-O-Acetyl Exhibits ~86-Fold Higher Apparent Affinity than 2''-O-Acetyl for EC 3.1.1.106

BRENDA-curated kinetic data for O-acetyl-ADP-ribose deacetylase (EC 3.1.1.106) reveal a dramatic Km divergence between regioisomers: the 3''-O-acetyl isomer displays a Km of 0.0043 mM, whereas the 2''-O-acetyl isomer shows a Km of 0.37 mM (pH 7.3, 25°C) [1]. This ~86-fold difference indicates profound regioisomer-dependent enzyme recognition. Separately, the human MacroD2 isoform displays a Km of 0.107 mM for mixed O-acetyl-ADP-ribose, while MacroD1 shows 0.375 mM, indicating isoform-level discrimination as well [2].

Macrodomain Km Divergence
Cross-study comparable
0.37 mM
vs 0.0043 mM (3'' isomer), ~86-fold difference
Regioisomer Km differs by nearly two orders of magnitude
pH 7.3 vs 7.0; 25°C vs 30°C; EC 3.1.1.106
Macrodomain enzymology Substrate selectivity Kinetic parameter comparison

ARH3/ADPRS Isomer Selectivity: 1''-O-Acetyl Is the Preferred Substrate; 2''-O-Acetyl Is Resistant

The ADP-ribosylhydrolase ARH3 (ADPRS) exhibits strict regioisomer specificity: it efficiently degrades the 1''-O-acetyl-ADP-D-ribose isomer but does not process the 2''-O-acetyl-ADP-D-ribose or 3''-O-acetyl-ADP-D-ribose isomers [1]. This qualitative, functional distinction means that 2''-O-acetyl-ADP-D-ribose is refractory to ARH3-mediated deacetylation, a feature that can be exploited in cellular and biochemical assays to distinguish O-acetyl-ADP-ribose processing pathways.

ARH3 Selectivity
Class-level inference
2''-O-acetyl Not degraded by ARH3
1''-O-acetyl Specifically degraded by ARH3
May support ARH3-independent pathway discrimination
GeneCards annotation; requires independent enzyme validation
ADP-ribosylhydrolase specificity ARH3 enzymology Substrate selectivity

C6orf130 Acyl-Chain Preference: O-Acetyl-ADP-Ribose (kcat/Km = 1.70×10³ M⁻¹s⁻¹) Outperforms O-Propionyl and O-Butyryl Analogs

The human orphan macrodomain C6orf130 catalyzes deacylation of O-acetyl-, O-propionyl-, and O-butyryl-ADP-ribose. Steady-state kinetics at 23°C reveal a clear catalytic efficiency hierarchy: OAADPr (kcat/Km = 1.70 × 10³ M⁻¹s⁻¹) > OPADPr (1.09 × 10³ M⁻¹s⁻¹) > OBADPr (6.10 × 10² M⁻¹s⁻¹) [1]. The acetyl derivative shows ~2.8-fold higher catalytic efficiency than the butyryl analog, driven by both a lower Km (182 vs. 296 µM) and a higher kcat (0.31 vs. 0.18 s⁻¹).

C6orf130 Acyl-Chain Preference
Head-to-head
1.70×10³ M⁻¹s⁻¹
vs OPADPr 1.09×10³, OBADPr 6.10×10²
Acetyl substrate supports maximal deacylase throughput
C6orf130, 23°C; Peterson et al. 2011
O-acyl-ADP-ribose deacylase C6orf130 Acyl-chain specificity

Nudix Hydrolase Discriminates 2''-O-Acetyl-ADP-Ribose (Km = 45 µM) vs. ADP-Ribose (Km = 48 µM) with Divergent Turnover

Mouse Nudix ADP-ribose hydrolase (EC 3.6.1.13, likely NUDT5) processes both 2''-O-acetyl-ADP-ribose and ADP-D-ribose. While Km values are remarkably similar (45 µM vs. 48 µM) at pH 7.5 and 37°C, the turnover number for the acetylated substrate is ~17% lower (kcat = 0.78 s⁻¹ vs. 0.94 s⁻¹), yielding a catalytic efficiency of 17.3 mM⁻¹s⁻¹ for 2''-O-acetyl-ADP-ribose vs. 19.6 mM⁻¹s⁻¹ for ADP-ribose [1]. This demonstrates that 2''-O-acetylation partially impairs catalytic processing by this hydrolase class.

Nudix Hydrolase Processing
Head-to-head
2''-O-acetyl-ADP-ribose Km 45 µM, kcat 0.78 s⁻¹
ADP-ribose Km 48 µM, kcat 0.94 s⁻¹
Acetylation reduces Nudix hydrolase turnover by ~17%
Mouse Nudix (EC 3.6.1.13), pH 7.5, 37°C
Nudix hydrolase NUDT5 Metabolite substrate comparison

Functional Stability: Non-Hydrolyzable N-Acetyl Analogs Exist; 2''-O-Acetyl-ADP-Ribose Is Distinguished by Its Hydrolytic Lability

The ester bond of 2''-O-acetyl-ADP-D-ribose is susceptible to rapid enzymatic and non-enzymatic hydrolysis, yielding ADP-ribose and acetate. Synthetic non-hydrolyzable analogs incorporating an N-acetyl linkage instead of the O-acetyl ester have been developed and shown to resist deacetylation while retaining binding to macrodomain targets such as histone macroH2A1.1 [1]. Alkylcarbonate analogs have likewise been synthesized as hydrolysis-resistant OAADPr mimics [2]. This lability distinguishes the natural 2''-O-acetyl compound from its stabilized congeners and is a critical consideration for cellular microinjection or long-duration incubation experiments.

Hydrolytic Lability
Supporting evidence
O-acetyl ester: hydrolytically labile
N-acetyl / alkylcarbonate analogs resist hydrolysis
Natural lability may require stabilized analogs for long-duration studies
Synthetic analogs described in Comstock 2007, Dvorakova 2013
Hydrolytic stability Non-hydrolyzable analogs Cellular signaling assay design

High-Value Application Scenarios for 2''-O-Acetyl-ADP-D-Ribose Based on Differentiated Evidence


Sirtuin Mechanistic and Co-Crystallization Studies Requiring Authentic Enzymatic Product

Structural biology and single-turnover kinetic studies of sirtuin deacetylases demand the pure 2''-O-acetyl regioisomer as the bona fide enzymatic reaction product. As demonstrated by Jackson and Denu (2002), 3''-O-acetyl-ADP-ribose is exclusively a non-enzymatic rearrangement product [1]. Use of equilibrated 2′/3′ mixtures introduces a species not generated by the enzyme active site, which can confound co-crystallization electron density maps and product-inhibition kinetic analyses.

Macrodomain Deacetylase Selectivity Profiling and Inhibitor Screening

The ~86-fold difference in Km between 2''-O-acetyl (0.37 mM) and 3''-O-acetyl (0.0043 mM) for EC 3.1.1.106, along with distinct Km values for MacroD1 (0.375 mM) and MacroD2 (0.107 mM) on mixed substrate [1], necessitates the use of defined regioisomer substrates when profiling macrodomain inhibitor selectivity. Only with a homogeneous 2''-O-acetyl-ADP-D-ribose substrate can IC₅₀ and Ki values be accurately assigned to specific macrodomain isoforms.

O-Acyl-ADP-Ribose Deacylase (C6orf130) Kinetic Standardization

C6orf130 displays a clear catalytic preference for the acetyl substituent over propionyl or butyryl (kcat/Km = 1.70 × 10³ vs. 1.09 × 10³ vs. 6.10 × 10² M⁻¹s⁻¹) [1]. Laboratories developing high-throughput deacylase assays or screening for C6orf130 inhibitors should use the acetyl compound as the reference substrate, as it represents the physiologically relevant sirtuin product with the highest catalytic throughput.

Cellular Signaling Studies Distinguishing Macrodomain- vs. ARH3-Dependent OAADPr Processing

The strict isomer selectivity of ARH3 (ADPRS) for 1''-O-acetyl-ADP-ribose, combined with its inability to process 2''-O-acetyl-ADP-D-ribose [1], allows researchers to use 2''-O-acetyl-ADP-D-ribose as a selective probe for macrodomain-dependent deacetylation pathways in cell lysates or live-cell microinjection experiments, without confounding ARH3-mediated hydrolysis.

Application
Selection Property
Validation Focus
Sirtuin mechanistic and co-crystallization studies
Pure 2''-O-acetyl regioisomer
Verify regioisomeric purity
Macrodomain deacetylase selectivity profiling
Defined regioisomer substrate
Validate regioisomer-dependent kinetics
C6orf130 deacylase kinetic standardization
O-acetyl (not longer acyl) substrate
Confirm acetyl-specific catalytic efficiency
Cellular macrodomain vs. ARH3 pathway studies
2''-isomer resistant to ARH3
Validate ARH3-independent OAADPr processing
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